

Introduction: Situating a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 2,6-dichloro-9-isopropyl-9H-purine

Cat. No.: B023816

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2,6-dichloro-9-isopropyl-9H-purine is a synthetically derived purine analog of significant interest to the fields of medicinal chemistry and drug development. As a member of the substituted purine family, it serves not as an end-product with inherent biological activity, but as a crucial building block for the synthesis of more complex molecules. The purine scaffold is central to numerous biological processes, forming the core of nucleosides, signaling molecules like cAMP, and enzyme cofactors. Consequently, synthetic analogs are widely explored for their potential as therapeutic agents, including anti-cancer, anti-viral, and anti-inflammatory drugs.^[1]

The strategic placement of two reactive chlorine atoms at the C2 and C6 positions of the purine ring, combined with the N9-isopropyl group which enhances lipophilicity and modulates solubility, makes this compound a highly versatile precursor. Understanding its fundamental basic properties—physicochemical characteristics, reactivity, and synthesis—is paramount for researchers aiming to leverage its synthetic potential. This guide provides a detailed examination of these core properties, offering both foundational knowledge and practical, field-proven insights for its application in research and development.

Core Physicochemical and Structural Properties

The utility of a synthetic intermediate is fundamentally governed by its physical and chemical properties. These parameters dictate reaction conditions, purification strategies, and the overall feasibility of its incorporation into complex molecular designs.

Structural and Physical Data Summary

The properties of **2,6-dichloro-9-isopropyl-9H-purine** are summarized in the table below. These data are compiled from various chemical suppliers and databases.

Property	Value	Source(s)
IUPAC Name	2,6-dichloro-9-(propan-2-yl)-9H-purine	N/A
CAS Number	203436-45-7	[2][3]
Molecular Formula	C ₈ H ₈ Cl ₂ N ₄	[2][3]
Molecular Weight	231.08 g/mol	[2][3]
Appearance	Solid (inferred from related compounds)	[4]
Solubility	Soluble in organic solvents such as Dimethyl sulfoxide (DMSO), ether, and ethyl acetate.[4] The solubility of dichloropurine derivatives can vary, with the introduction of polar groups increasing water solubility.[1]	[1][4]
Storage	Room temperature	[3]

Basicity and pKa Considerations

The basicity of **2,6-dichloro-9-isopropyl-9H-purine** is a critical factor influencing its reactivity and handling. While an experimental pKa value for this specific molecule is not readily available in the literature, we can infer its properties from the parent purine structure.

Unsubstituted purine has two pKa values: 2.52 (for protonation) and 8.90 (for deprotonation of the N9-H).[5]

The nitrogen atoms in the purine ring system (N1, N3, N7) possess lone pairs of electrons and can act as proton acceptors (bases). The N9 position is alkylated with an isopropyl group, precluding its involvement in acid-base chemistry. The electron-withdrawing nature of the two chlorine atoms at the C2 and C6 positions significantly reduces the electron density of the

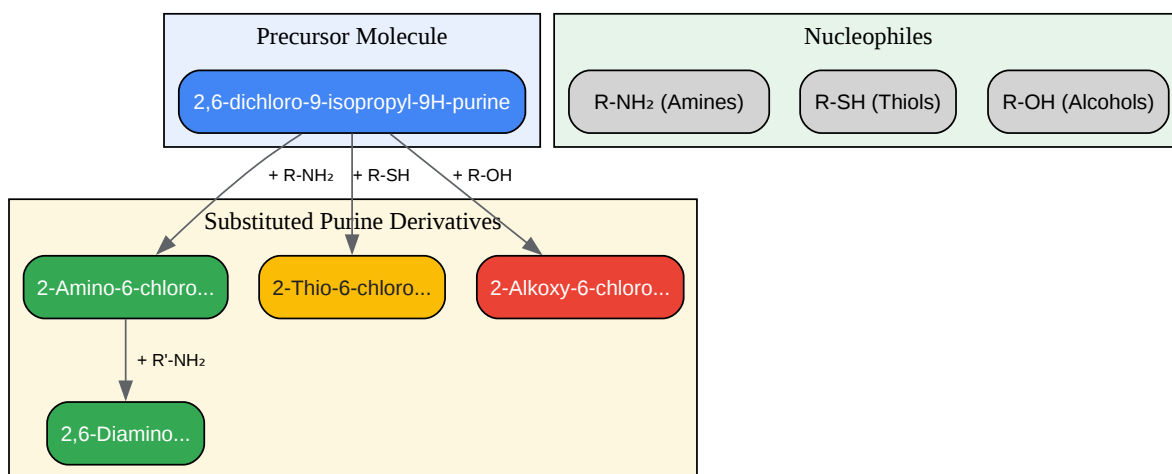
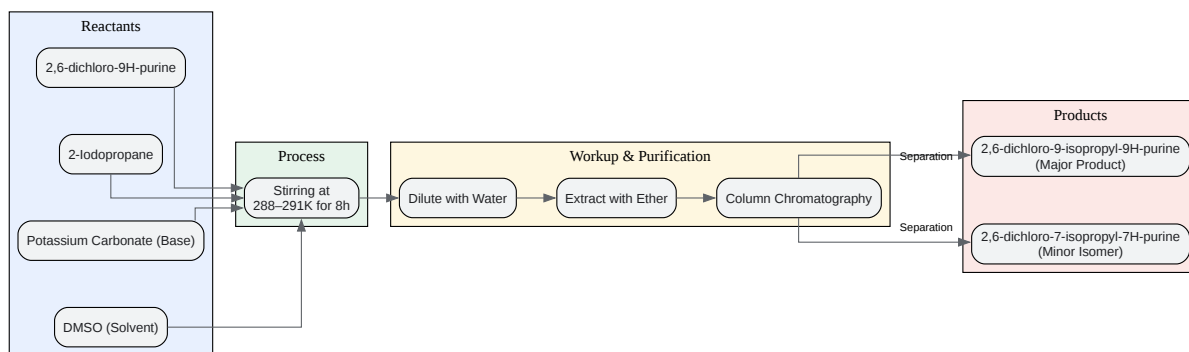
purine ring system. This inductive effect decreases the basicity of the remaining ring nitrogens (N1, N3, N7) compared to unsubstituted purine. Therefore, it is expected that the pKa for protonation of **2,6-dichloro-9-isopropyl-9H-purine** would be lower than 2.52, indicating it is a weak base.

Synthesis and Chemical Reactivity

The primary value of **2,6-dichloro-9-isopropyl-9H-purine** lies in its role as a synthetic intermediate. Its synthesis is straightforward, and its structure is engineered for subsequent chemical modification.

Synthetic Pathway: N-Alkylation

The standard synthesis involves the N-alkylation of 2,6-dichloro-9H-purine. The choice of the N9 position for substitution is common in purine chemistry, mimicking the structure of natural nucleosides. A key challenge in purine alkylation is controlling the site of substitution, as both the N7 and N9 positions are potential reaction sites. The synthesis of the N9 isomer is typically favored, though the N7 isomer is often isolated as a side product.^[4]



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